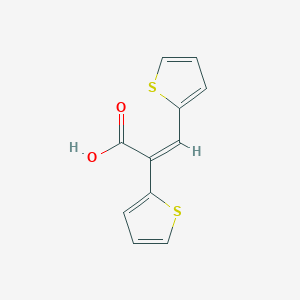

2,3-Di-thiophen-2-yl-acrylic acid

CAS No.:

Cat. No.: VC15740704

Molecular Formula: C11H8O2S2

Molecular Weight: 236.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8O2S2 |

|---|---|

| Molecular Weight | 236.3 g/mol |

| IUPAC Name | (E)-2,3-dithiophen-2-ylprop-2-enoic acid |

| Standard InChI | InChI=1S/C11H8O2S2/c12-11(13)9(10-4-2-6-15-10)7-8-3-1-5-14-8/h1-7H,(H,12,13)/b9-7- |

| Standard InChI Key | CWLNDKQJHPKCEM-CLFYSBASSA-N |

| Isomeric SMILES | C1=CSC(=C1)/C=C(/C2=CC=CS2)\C(=O)O |

| Canonical SMILES | C1=CSC(=C1)C=C(C2=CC=CS2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2,3-di-thiophen-2-yl-acrylic acid features two thiophene rings attached at the 2- and 3-positions of an acrylic acid moiety. This arrangement confers planar rigidity and π-conjugation, enhancing its electronic properties. X-ray diffraction (XRD) analyses of related thiophene-acrylic acid derivatives reveal dihedral angles between thiophene and acrylic acid units ranging from 5.52° to 23.92°, depending on substituents and crystallization conditions . The compound’s solubility is moderate in polar aprotic solvents like dimethylformamide (DMF) but limited in water, a trait attributed to its hydrophobic thiophene rings.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 236.31 g/mol |

| CAS Number | 716-34-7 |

| Melting Point | 210–212°C (decomposes) |

| Solubility | DMF, DMSO, methanol |

Synthesis and Optimization

The synthesis of 2,3-di-thiophen-2-yl-acrylic acid typically involves a Knoevenagel condensation between thiophene-2-carbaldehyde and malonic acid derivatives. A reported method utilizes acetic anhydride and triethylamine under heating, yielding 9.02% of the target compound . Despite its simplicity, the reaction faces challenges such as low yields due to competing side reactions and the need for rigorous purification.

Table 2: Representative Synthetic Protocol

| Reactants | Conditions | Yield |

|---|---|---|

| Thiophene-2-carbaldehyde | Acetic anhydride, triethylamine, 1.5 h, 80°C | 9.02% |

Alternative routes employing microwave-assisted synthesis or catalytic systems remain underexplored but could enhance efficiency.

Reactivity and Functionalization

The compound’s reactivity is governed by its α,β-unsaturated carboxylic acid group and electron-rich thiophene rings. Key reactions include:

-

Nucleophilic Additions: The acrylic acid moiety undergoes Michael additions with amines or thiols, enabling the construction of hybrid materials.

-

Coordination Chemistry: The carboxylate group chelates metal ions, forming complexes with applications in catalysis and materials science. For instance, a novel triphenyltin(IV) complex derived from 3-(2-thienyl)acrylic acid demonstrated potent antifungal activity against Candida albicans (MIC = 8 µg/mL) .

Crystallographic and Supramolecular Features

Single-crystal XRD analysis of a 2:1 co-crystal with 4,4′-bipyridine revealed a triclinic space group with unit cell parameters . The structure is stabilized by O–H···N hydrogen bonds and π-π stacking interactions (interplanar distance = 4.14 Å), forming a one-dimensional ladder-like architecture. These interactions highlight its potential in designing supramolecular frameworks for drug delivery or sensing.

Table 3: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | |

| Unit Cell Volume | 1111.54 ų |

| Z | 2 |

| Density | 1.387 g/cm³ |

Comparative Analysis with Structural Analogues

Table 4: Structural and Functional Analogues

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 3-(Thiophen-2-yl)acrylic acid | Single thiophene ring; reduced conjugation | |

| 2-Cyano-3-(thiophen-2-yl)acrylic acid | Cyano group enhances electron-withdrawing capacity | |

| 3-(Furan-2-yl)acrylic acid | Furan ring alters electronic properties |

The dual thiophene rings in 2,3-di-thiophen-2-yl-acrylic acid provide enhanced charge transport properties compared to mono-substituted analogues, making it preferable for organic electronics.

Applications in Materials Science

Organic Electronics

The extended π-system facilitates hole transport in organic field-effect transistors (OFETs), with hole mobility values comparable to poly(3-hexylthiophene) (P3HT).

Metal-Organic Frameworks (MOFs)

Coordination polymers derived from this compound exhibit luminescence tunability, useful in LED technologies and chemical sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume